molecular formula C9H9BrO3 B12327657 3-(3-Bromo-5-hydroxyphenyl)propanoic acid

3-(3-Bromo-5-hydroxyphenyl)propanoic acid

Cat. No.: B12327657
M. Wt: 245.07 g/mol
InChI Key: RGVAXIBCLQNHHQ-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H9BrO3 It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 3-hydroxyphenylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the bromine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-5-oxophenyl)propanoic acid.

    Reduction: Formation of 3-(5-Hydroxyphenyl)propanoic acid.

    Substitution: Formation of 3-(3-Azido-5-hydroxyphenyl)propanoic acid.

Scientific Research Applications

3-(3-Bromo-5-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential antioxidant properties and its role as a metabolite in various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Hydroxyphenyl)propanoic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.

    3-(3-Bromophenyl)propanoic acid: Lacks the hydroxyl group, which can influence its solubility and interaction with biological molecules.

    3-(5-Hydroxyphenyl)propanoic acid: The hydroxyl group is positioned differently, which can alter its chemical and biological properties.

Uniqueness

3-(3-Bromo-5-hydroxyphenyl)propanoic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in research and industry, making it a valuable compound for various scientific studies.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9BrO3/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,11H,1-2H2,(H,12,13)

InChI Key

RGVAXIBCLQNHHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)Br)CCC(=O)O

Origin of Product

United States

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